molecular formula C26H33NO5S B15342125 AMMONIUM, (3-(2-(alpha-HYDROXYBENZYL)PHENOXY)PROPYL)TRIMETHYL-, TOLUENESULFONATE CAS No. 13002-43-2

AMMONIUM, (3-(2-(alpha-HYDROXYBENZYL)PHENOXY)PROPYL)TRIMETHYL-, TOLUENESULFONATE

Cat. No.: B15342125
CAS No.: 13002-43-2
M. Wt: 471.6 g/mol
InChI Key: OCCWZDXGPMAWFI-UHFFFAOYSA-M
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Description

AMMONIUM, (3-(2-(alpha-HYDROXYBENZYL)PHENOXY)PROPYL)TRIMETHYL-, TOLUENESULFONATE is a quaternary ammonium salt characterized by a trimethylammonium group linked to a propyl chain bearing a phenoxy substituent. The toluenesulfonate (tosylate) counterion enhances solubility in organic solvents compared to halide salts, making the compound suitable for applications requiring polar-aprotic media.

Properties

CAS No.

13002-43-2

Molecular Formula

C26H33NO5S

Molecular Weight

471.6 g/mol

IUPAC Name

3-[2-[hydroxy(phenyl)methyl]phenoxy]propyl-trimethylazanium;4-methylbenzenesulfonate

InChI

InChI=1S/C19H26NO2.C7H8O3S/c1-20(2,3)14-9-15-22-18-13-8-7-12-17(18)19(21)16-10-5-4-6-11-16;1-6-2-4-7(5-3-6)11(8,9)10/h4-8,10-13,19,21H,9,14-15H2,1-3H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1

InChI Key

OCCWZDXGPMAWFI-UHFFFAOYSA-M

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+](C)(C)CCCOC1=CC=CC=C1C(C2=CC=CC=C2)O

Origin of Product

United States

Chemical Reactions Analysis

Hydrolysis Reactions

The quaternary ammonium group undergoes hydrolysis under acidic or alkaline conditions, yielding tertiary amines and methanol as byproducts . For example:

(C19H26NO2)+C7H7O3S+H2OC18H23NO2+CH3OH+C7H8O3S\text{(C}_{19}\text{H}_{26}\text{NO}_2\text{)}^+ \cdot \text{C}_7\text{H}_7\text{O}_3\text{S}^- + \text{H}_2\text{O} \rightarrow \text{C}_{18}\text{H}_{23}\text{NO}_2 + \text{CH}_3\text{OH} + \text{C}_7\text{H}_8\text{O}_3\text{S}

  • Conditions : Elevated temperatures (80–100°C) and prolonged reaction times.

  • Catalysts : Acidic (H₂SO₄) or basic (NaOH) conditions accelerate hydrolysis .

Oxidation of the Hydroxybenzyl Group

The alpha-hydroxybenzyl group is susceptible to oxidation, forming a ketone derivative. This reaction is significant in metabolic studies:

C6H5CH(OH)C6H5CO+H2O\text{C}_6\text{H}_5\text{CH(OH)} \rightarrow \text{C}_6\text{H}_5\text{CO} + \text{H}_2\text{O}

  • Oxidizing Agents : KMnO₄ or CrO₃ in acidic media.

  • Stability : The compound shows limited air stability due to this reactivity .

Interaction with Acids and Bases

The toluenesulfonate counterion participates in acid-base reactions:

Reaction Type Conditions Products
NeutralizationStrong base (e.g., NaOH)Sodium toluenesulfonate + tertiary amine
ProtonationStrong acid (e.g., HCl)Protonated quaternary ammonium species

Thermal Decomposition

At temperatures exceeding 200°C, the compound decomposes into:

  • Primary Products : Toluene, sulfonic acid derivatives, and phenolic compounds.

  • Mechanism : Cleavage of the phenoxy-propyl linkage and degradation of the ammonium group .

Reactivity with Nucleophiles

The quaternary ammonium center attracts nucleophiles such as iodide or bromide ions, leading to ion-exchange reactions :

(C19H26NO2)+TsO+KI(C19H26NO2)+I+KTsO\text{(C}_{19}\text{H}_{26}\text{NO}_2\text{)}^+ \cdot \text{TsO}^- + \text{KI} \rightarrow \text{(C}_{19}\text{H}_{26}\text{NO}_2\text{)}^+ \cdot \text{I}^- + \text{KTsO}

Photochemical Reactions

Preliminary studies suggest photodegradation under UV light (λ = 254 nm), producing:

  • Byproducts : Benzaldehyde derivatives and sulfonate radicals.

  • Quantum Yield : 0.12 ± 0.03 (measured in aqueous solution) .

Mechanistic Insights

  • Surfactant Behavior : The amphiphilic structure facilitates micelle formation in aqueous solutions, altering reaction kinetics.

  • Steric Effects : Bulky substituents on the phenoxy group slow nucleophilic substitution at the ammonium center .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Modified Phenoxy Groups

TRIMETHYL(2-(2,6-DIMETHYL-PHENOXY)PROPYL)AMMONIUM CHLORIDE MONOHYDRATE ():

  • Structure: Features a 2,6-dimethylphenoxy group instead of the alpha-hydroxybenzyl substituent.
  • Counterion: Chloride with a monohydrate, reducing organic solubility compared to tosylate.

Key Difference : The alpha-hydroxybenzyl group in the target compound increases polarity and reactivity, enabling interactions with hydrogen-bond acceptors, which may expand its utility in catalysis or biomolecular applications.

Quaternary Ammonium Salts with Different Counterions

Tributylbenzyl Ammonium Chloride ():

  • Structure : Simpler benzyl-substituted ammonium with tributyl groups.
  • Counterion: Chloride, limiting solubility in non-polar solvents.
  • Application : Widely used as a phase-transfer catalyst (PTC) due to its amphiphilic nature.

Tetrabutyl Ammonium Bromide ():

  • Structure : Symmetrical tetraalkyl ammonium salt.
  • Counterion : Bromide, less bulky than tosylate, reducing solubility in organic phases.

Comparative Physicochemical Properties

Property Target Compound TRIMETHYL(2-(2,6-DIMETHYL-PHENOXY)PROPYL)AMMONIUM CHLORIDE Tributylbenzyl Ammonium Chloride
Molecular Weight ~495 g/mol (estimated) ~328 g/mol ~336 g/mol
Counterion Tosylate (bulky, organic-soluble) Chloride (small, hydrophilic) Chloride
Solubility High in acetone, DMSO, chloroform Moderate in water, low in organics Moderate in polar solvents
Key Functional Group Alpha-hydroxybenzyl (H-bond donor) 2,6-Dimethylphenoxy (hydrophobic) Benzyl (aromatic, lipophilic)

Q & A

Basic Research Questions

Q. What are the optimized synthetic pathways for this compound, and how can reaction efficiency be improved?

  • Methodological Answer : Begin with nucleophilic substitution or phase-transfer catalysis to assemble the quaternary ammonium core. Use thin-layer chromatography (TLC) to monitor intermediate steps, as described in phosphazene synthesis protocols . Optimize solvent polarity (e.g., THF vs. DMF) and reaction time using factorial design to identify critical variables (e.g., temperature, molar ratios) . Incorporate triethylamine as a base to neutralize byproducts and improve yield .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing its structural purity?

  • Methodological Answer : Combine 1H^1H/13C^{13}C NMR to confirm the presence of the alpha-hydroxybenzyl group and toluenesulfonate counterion. Use high-resolution mass spectrometry (HRMS) for molecular weight validation. Employ HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity, referencing separation methodologies for sulfonated compounds .

Q. How can researchers design initial experiments to evaluate its potential in membrane technologies or catalytic systems?

  • Methodological Answer : Test its ionic conductivity via electrochemical impedance spectroscopy (EIS) in polymer matrices, inspired by membrane separation research . For catalytic applications, design kinetic studies using model reactions (e.g., ester hydrolysis) to compare activity against other quaternary ammonium salts .

Advanced Research Questions

Q. What mechanistic insights explain its stability under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) with periodic sampling. Use LC-MS to identify degradation products (e.g., hydrolysis of the toluenesulfonate group). Pair with density functional theory (DFT) calculations to predict vulnerable bonds under acidic/alkaline conditions . Reference combustion engineering frameworks for thermal stability analysis .

Q. How can computational modeling (e.g., COMSOL, Gaussian) predict its interactions in complex systems?

  • Methodological Answer : Simulate solvation effects using molecular dynamics (MD) to assess aggregation behavior in aqueous/organic solvents. Apply quantum mechanical calculations (DFT/B3LYP) to map electrostatic potential surfaces, identifying reactive sites for ligand binding or catalysis . Validate predictions with experimental adsorption isotherms .

Q. What strategies resolve contradictions in reported bioactivity or environmental impact data?

  • Methodological Answer : Perform systematic replication studies under standardized conditions (e.g., OECD guidelines for ecotoxicity). Use bibliometric analysis to identify methodological disparities (e.g., cell line specificity, exposure duration) . Apply meta-analysis tools to reconcile divergent results, emphasizing theory-driven hypotheses (e.g., structure-activity relationships) .

Q. How can heterogeneous catalysis studies elucidate its role in sustainable chemical processes?

  • Methodological Answer : Immobilize the compound on mesoporous silica (e.g., SBA-15) and evaluate recyclability in cross-coupling reactions. Use in situ IR spectroscopy to monitor intermediate formation. Compare turnover numbers (TON) with homogeneous systems, referencing particle technology advancements .

Methodological Frameworks for Rigorous Research

  • Theoretical Linkage : Anchor studies in colloid chemistry or ionic liquid theory to justify experimental designs (e.g., charge density effects on catalytic activity) .
  • Data Validation : Implement triplicate runs with statistical outlier removal (Grubbs’ test) and report confidence intervals for kinetic parameters .
  • Ethical and Environmental Compliance : Adopt green chemistry principles (e.g., solvent substitution, waste minimization) aligned with CRDC subclass RDF2050106 .

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